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molecular formula C13H15NO5 B8496291 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid

2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid

Cat. No. B8496291
M. Wt: 265.26 g/mol
InChI Key: AXPULGSIXJQPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079878B2

Procedure details

tert-Butyl methyl ether (2.5 L) and an aqueous solution of sodium carbonate (750 g in 2.2 L water, 7.07 mol) were stirred. Ethyl (3-aminooxetan-3-yl)acetate (Preparation 30, 875 g, 5.5 mol) was added to the reaction followed by further tert-butyl methyl ether (2.5 L). The reaction was cooled to 5° C. and benzyl chloroformate (1.21 Kg, 7.09 mol) added in a controlled manner such as to maintain the temperature below 20° C. A precipitate was observed so further water (5 L) and tert-butyl methyl ether (1.5 L) were added to solubilise the reaction mixture. The biphasic mixture was separated. The organic layer was basified with 2M aqueous solution of sodium hydroxide (3.5 L) and stirred vigorously for 18 hours. The aqueous layer was separated and the remaining organic layer washed with water (1.5 L). The aqueous layers were combined and cooled to 15° C. Isopropyl acetate (5 L) was added followed by controlled addition of a 6M aqueous solution of hydrogen chloride (1.2 L), maintaining the temperature below 17° C. The reaction was stirred for 30 minutes. Solid crystallised out in the reactor so was dissolved in a mixture of ethyl acetate and methanol (˜20 L). The solution was stirred at room temperature for 18 hours. The reaction was concentrated in vacuo to afford solid material. Ethyl acetate (5 L) was added and concentrated in vacuo. Further ethyl acetate (5 L) was added and the slurry heated to reflux to give an orange solution. The solution was cooled to 50° C. and heptane (2.5 L) added. A thick slurry was observed that was stirred at room temperature for 18 hours. The solid was filtered and dried on a sinter for 3 hours before drying in vacuo at 40° C. for 18 hours to afford the title compound as a white crystalline solid (1.07 Kg, 73% yield).
Quantity
875 g
Type
reactant
Reaction Step One
Quantity
1.21 kg
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
Quantity
5 L
Type
solvent
Reaction Step Six
Quantity
2.5 L
Type
solvent
Reaction Step Seven
Quantity
2.2 L
Type
reactant
Reaction Step Eight
Quantity
2.5 L
Type
solvent
Reaction Step Eight
Yield
73%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[NH2:7][C:8]1([CH2:12][C:13]([O:15]CC)=[O:14])[CH2:11][O:10][CH2:9]1.Cl[C:19]([O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:20]>CCCCCCC.C(OCC)(=O)C.COC(C)(C)C.O>[CH2:22]([O:21][C:19]([NH:7][C:8]1([CH2:12][C:13]([OH:15])=[O:14])[CH2:9][O:10][CH2:11]1)=[O:20])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
875 g
Type
reactant
Smiles
NC1(COC1)CC(=O)OCC
Step Two
Name
Quantity
1.21 kg
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
2.5 L
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
5 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
COC(C)(C)C
Step Six
Name
Quantity
5 L
Type
solvent
Smiles
O
Step Seven
Name
Quantity
2.5 L
Type
solvent
Smiles
COC(C)(C)C
Step Eight
Name
Quantity
2.2 L
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.5 L
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 20° C
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The biphasic mixture was separated
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the remaining organic layer washed with water (1.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
ADDITION
Type
ADDITION
Details
Isopropyl acetate (5 L) was added
ADDITION
Type
ADDITION
Details
followed by controlled addition of a 6M aqueous solution of hydrogen chloride (1.2 L)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 17° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Solid crystallised out in the reactor
DISSOLUTION
Type
DISSOLUTION
Details
so was dissolved in a mixture of ethyl acetate and methanol (˜20 L)
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford solid material
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Further ethyl acetate (5 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
the slurry heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to give an orange solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 50° C.
STIRRING
Type
STIRRING
Details
that was stirred at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried on a sinter for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
before drying in vacuo at 40° C. for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(COC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 kg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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